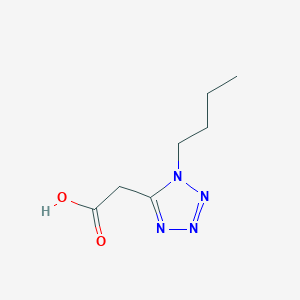

(1-Butyl-1H-tetrazol-5-yl)acetic acid

Description

(1-Butyl-1H-tetrazol-5-yl)acetic acid is a tetrazole derivative characterized by a butyl substituent at the N1 position of the tetrazole ring and an acetic acid moiety at the C5 position. This compound is utilized in medicinal chemistry as a building block for antibiotics and bioactive molecules, though its specific applications are less documented compared to simpler tetrazole-acetic acid analogs .

Properties

CAS No. |

64953-17-9 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

2-(1-butyltetrazol-5-yl)acetic acid |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-4-11-6(5-7(12)13)8-9-10-11/h2-5H2,1H3,(H,12,13) |

InChI Key |

WAQYHUKQQFYLSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NN=N1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-1H-tetrazol-5-yl)acetic acid typically involves the reaction of butylamine with sodium azide and triethyl orthoformate. This reaction is catalyzed by a Lewis acid such as zinc chloride or ytterbium triflate. The reaction proceeds under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted synthesis. This method allows for rapid and efficient conversion of nitriles to tetrazoles using sodium azide and a suitable catalyst. The use of microwave irradiation significantly reduces reaction times and improves yields .

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-1H-tetrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various Lewis acids such as zinc chloride and ytterbium triflate. Reactions are typically carried out under mild conditions, often in aqueous or organic solvents .

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, oxides, and reduced nitrogen-containing heterocycles .

Scientific Research Applications

(1-Butyl-1H-tetrazol-5-yl)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex tetrazole derivatives.

Biology: Acts as a ligand in the formation of metal complexes, which are studied for their biological activities.

Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in medicinal chemistry.

Industry: Employed in the production of corrosion inhibitors and as a component in gas-generating compositions

Mechanism of Action

The mechanism of action of (1-Butyl-1H-tetrazol-5-yl)acetic acid involves its ability to act as a bioisostere for carboxylic acids. The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with biological targets similarly. This property makes it valuable in drug design, where it can enhance the stability and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Alkyl Substituents

- (1-Methyl-1H-tetrazol-5-yl)acetic Acid (CAS 55862-52-7): The methyl group reduces steric hindrance compared to the butyl chain, increasing solubility in polar solvents. This compound is used in thiol-mediated reactions due to its [(methyltetrazolyl)thio]acetic acid structure .

- (1-Butyl-1H-tetrazol-5-yl)acetic Acid :

The butyl group significantly elevates logP values, enhancing lipid bilayer penetration. This property is advantageous in prodrug formulations but may reduce aqueous solubility, requiring counterion strategies .

Aromatic and Functionalized Substituents

- (5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic Acid (CAS 876716-32-4):

The phenyl group introduces aromatic π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets. This derivative is prioritized in kinase inhibitor research . - 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid :

The methylsulfanyl-phenyl group enhances electron density, altering redox properties. The dual sulfanyl groups facilitate metal chelation, making this compound relevant in catalysis and materials science .

Acetic Acid Modifications

- 5-Mercaptotetrazole-1-acetic Acid (CAS 61607-68-9):

Replacing the hydroxyl group with a sulfhydryl (-SH) increases acidity (pKa ~3.5 vs. ~4.7 for acetic acid derivatives) and enables disulfide bond formation. This compound is used in heavy-metal chelation and as a corrosion inhibitor . - 2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid (CAS 190270-10-1):

The chloro-benzoic acid hybrid structure combines halogen bonding with tetrazole’s bioisosterism, showing promise in agrochemicals (e.g., herbicide intermediates) .

Structural and Application Comparison Table

*Calculated based on molecular formulas.

Research Findings and Trends

- Synthetic Accessibility : Smaller analogs like 2-(1H-tetrazol-1-yl)acetic acid are more straightforward to synthesize, with yields >80% reported in aqueous conditions . Butyl derivatives require longer reaction times for alkylation, reducing scalability .

- Biological Activity : Phenyl-substituted analogs exhibit superior IC₅₀ values (~10 nM) in kinase assays compared to alkylated variants (>100 nM), highlighting the role of aromaticity in target engagement .

- Thermodynamic Stability : Mercapto derivatives demonstrate lower thermal stability (decomposition at 120°C) versus alkyl/aryl analogs (>150°C), limiting high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.